[3-(Hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]dec-3-yl]methanol
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Overview
Description
[3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL: is a chemical compound with the molecular formula C11H21NO3 and a molecular weight of 215.29 g/mol This compound features a spirocyclic structure, which is a unique arrangement where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL typically involves multi-step organic reactions. One common method includes the reaction of a suitable precursor with formaldehyde under basic conditions to introduce the hydroxymethyl group. The reaction conditions often require controlled temperatures and pH to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. This often includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
[3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different alcohol derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce various alcohol derivatives .
Scientific Research Applications
Chemistry
In chemistry, [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL is used as an intermediate in the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has been studied for its potential therapeutic properties. Its ability to interact with biological targets, such as enzymes and receptors, makes it a candidate for drug development. Research is ongoing to explore its efficacy in treating various diseases .
Industry
In the industrial sector, [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers .
Mechanism of Action
The mechanism of action of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s spirocyclic structure allows it to fit into binding sites with high specificity, modulating the activity of these targets. This can lead to various biological effects, depending on the target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
[3-(HYDROXYMETHYL)-8-(2-METHYLBUTAN-2-YL)-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL: This compound has a similar spirocyclic structure but with a different substituent at the 8-position.
[3-(HYDROXYMETHYL)-8-PROPYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL: Another similar compound with a propyl group at the 8-position.
Uniqueness
The uniqueness of [3-(HYDROXYMETHYL)-8-METHYL-1-OXA-4-AZASPIRO[4.5]DECAN-3-YL]METHANOL lies in its specific substituents and the resulting chemical properties. Its hydroxymethyl group and spirocyclic structure provide a distinct combination of reactivity and stability, making it valuable for various applications .
Properties
Molecular Formula |
C11H21NO3 |
---|---|
Molecular Weight |
215.29 g/mol |
IUPAC Name |
[3-(hydroxymethyl)-8-methyl-1-oxa-4-azaspiro[4.5]decan-3-yl]methanol |
InChI |
InChI=1S/C11H21NO3/c1-9-2-4-11(5-3-9)12-10(6-13,7-14)8-15-11/h9,12-14H,2-8H2,1H3 |
InChI Key |
VPFJZOLDIXIINH-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)NC(CO2)(CO)CO |
Origin of Product |
United States |
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